molecular formula C12H12ClN3 B1611304 6-Phenylpicolinimidamide hydrochloride CAS No. 115193-61-8

6-Phenylpicolinimidamide hydrochloride

Cat. No. B1611304
M. Wt: 233.69 g/mol
InChI Key: JOWZLVLBEDUGGT-UHFFFAOYSA-N
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Description

6-Phenylpicolinimidamide hydrochloride is a chemical compound used in various scientific experiments due to its unique physical and chemical properties1. It is identified for use in laboratory chemicals and the manufacture of chemical compounds2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Phenylpicolinimidamide hydrochloride. However, there are studies on the synthesis of related compounds such as piperidone analogs3 and benidipine hydrochloride4, which might provide some insights.



Molecular Structure Analysis

The molecular formula of 6-Phenylpicolinimidamide hydrochloride is C12H12ClN3256. Its molecular weight is 233.69 g/mol2516.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 6-Phenylpicolinimidamide hydrochloride. However, there are studies on the chemical reactions of related compounds78.



Physical And Chemical Properties Analysis

6-Phenylpicolinimidamide hydrochloride is a chemical compound with a molecular weight of 233.7000 g/mol2. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.


Scientific Research Applications

Luminescent Re(I) Carbonyl Complexes

Re(I) carbonyl complexes derived from 1,10-phenanthroline exhibit variable emission characteristics and moderate CO release upon UV light irradiation. These complexes demonstrate significant promise as theranostic photoCORMs (photoinduced CO releasing molecules) for tracking pro-drug entry within cellular matrices (Chakraborty et al., 2017).

Oxidized Cellulose as a Macromolecular Prodrug Carrier

Oxidized cellulose, a biocompatible and bioresorbable polymer, has been explored as a prodrug carrier for amine drugs, providing a macromolecular prodrug delivery system with potential for enhancing drug solubility and stability (Zhu et al., 2001).

Electrochemical Recognition and Sensing

1,10-Phenanthroline and its derivatives have been utilized for selective recognition of copper ion and hydrogen peroxide sensing, highlighting the versatility of phenanthroline ligands in electrochemical sensors (Gayathri & Kumar, 2014).

Synthesis and Characterization of Polyimides

Research into mono-substituted dianhydride monomers for the synthesis of polyimides has led to the development of materials with improved solubility, low water absorption, and favorable electronic properties, which could be relevant for electronic and optical applications (Myung et al., 2004).

Palladium Nanoparticles for Hydrogenation

Palladium nanoparticles protected by phenanthroline ligands have been employed in the hydrogenation of olefins, demonstrating high activity and selectivity, as well as the potential for catalyst reuse (Huang et al., 2003).

Safety And Hazards

According to the safety data sheet, 6-Phenylpicolinimidamide hydrochloride has several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation2.


Future Directions

I couldn’t find specific information on the future directions of 6-Phenylpicolinimidamide hydrochloride. However, there are studies discussing the future directions of related fields111213.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

6-phenylpyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.ClH/c13-12(14)11-8-4-7-10(15-11)9-5-2-1-3-6-9;/h1-8H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZLVLBEDUGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558420
Record name 6-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpicolinimidamide hydrochloride

CAS RN

115193-61-8
Record name 6-Phenylpyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpyridine-2-carboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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